Tosyloxy-propionic acid chloride

Description

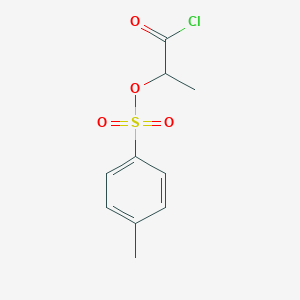

Tosyloxy-propionic acid chloride (theoretical structure: CH₂(SO₂C₆H₄CH₃)-COCl) is a propionic acid derivative where the alpha position is substituted with a tosyloxy (p-toluenesulfonyloxy) group. This compound is expected to exhibit high reactivity due to the electron-withdrawing nature of the tosyl group, which enhances the electrophilicity of the carbonyl carbon. Such derivatives are typically used in organic synthesis as acylating agents, particularly in peptide coupling or esterification reactions.

Properties

Molecular Formula |

C10H11ClO4S |

|---|---|

Molecular Weight |

262.71 g/mol |

IUPAC Name |

(1-chloro-1-oxopropan-2-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H11ClO4S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3 |

InChI Key |

XFKAMBULGKHYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- 4-Isopropyl phenoxy acetyl chloride’s bulky isopropyl group may reduce reactivity due to steric hindrance .

Molecular Weight :

- This compound’s higher molecular weight (theoretical) suggests lower volatility compared to propionyl chloride (MW 92.52), which is highly volatile and hazardous .

Preparation Methods

Tosylation of Hydroxypropionic Acid

The first step involves introducing the tosyl group to a hydroxypropionic acid precursor. 2-Hydroxypropionic acid (lactic acid) is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur of TsCl, displacing chloride and forming the tosylate ester.

Reaction Conditions :

-

Solvent: Chloroform or dichloromethane

-

Temperature: 0–25°C

-

Base: Pyridine (2–3 equivalents)

Mechanistic Insight :

Retention of configuration at the chiral center is observed when starting from enantiopure lactic acid, making this method suitable for stereosensitive syntheses.

Chlorination of Tosyloxy-Propionic Acid

The intermediate tosyloxy-propionic acid is subsequently converted to the acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is commonly employed, often with catalytic N,N-dimethylformamide (DMF) to enhance reactivity.

Reaction Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Temperature: 70–80°C

-

Molar Ratio: 1:1.5 (acid:SOCl₂)

Key Consideration :

Excess SOCl₂ is removed via distillation or neutralization with aqueous sodium bicarbonate. The use of DMF accelerates the reaction by forming a reactive Vilsmeier-Haack complex.

One-Pot Synthesis Using Microchannel Reactors

Continuous-Flow Approach

Recent patents describe a continuous method using microchannel reactors to improve efficiency and safety. The process involves:

-

Chlorination of Propionic Acid : Propionic acid reacts with triphosgene (BTC) in the presence of a copper chloride catalyst.

-

Tosylation : The resultant propionyl chloride is reacted with p-toluenesulfonic acid in a second reactor loaded with a zinc-tin chloride catalyst.

Advantages :

-

Reduced reaction time (2–4 hours vs. 12–24 hours in batch processes).

-

Enhanced purity (>99%) due to precise temperature and flow control.

Data Table 1: Comparison of Batch vs. Continuous-Flow Yields

| Method | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch (SOCl₂) | 70–80 | 90–97 | 95–98 |

| Microchannel | 30–40 | 97–99 | >99 |

Catalytic Tosyl-Chlorination with Ionic Liquids

Role of Ionic Liquid Cosolvents

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) improve the distribution coefficient of intermediates during tosylation. This method, adapted from p-toluenesulfonyl chloride synthesis, involves:

-

Dissolving p-toluenesulfonic acid and chlorosulfonic acid in chloroform with 1–4% ionic liquid.

-

Stirring at 25–40°C for 2.5–4 hours, followed by aqueous workup.

Key Outcomes :

Enzymatic Resolution and Asymmetric Synthesis

Kinetic Resolution Using Lipases

Chiral tosyloxy-propionic acid chlorides are synthesized via enzymatic resolution of racemic tosyloxy-propionic acid esters. Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-ester for subsequent chlorination.

Optimization Parameters :

Friedel-Crafts Acylation

Asymmetric synthesis is achieved using (S)-2-tosyloxypropionyl chloride in Friedel-Crafts reactions. For example, reaction with benzene derivatives in the presence of AlCl₃ yields enantiomerically pure aryl ketones.

Industrial-Scale Considerations

Cost Analysis

Data Table 2: Cost Comparison of Chlorinating Agents

| Agent | Cost (USD/kg) | Reaction Efficiency | Safety Profile |

|---|---|---|---|

| SOCl₂ | 3.50 | High | Moderate |

| (COCl)₂ | 12.00 | Very High | High |

| PCl₅ | 4.20 | Moderate | Low |

Q & A

Q. What are the standard laboratory protocols for synthesizing Tosyloxy-propionic acid chloride, and what reagents are critical for its preparation?

this compound is typically synthesized via reaction of propionic acid derivatives with p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. Key reagents include phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) to facilitate the conversion of carboxylic acid groups to acid chlorides. Ensure strict moisture control using inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane. Reaction progress can be monitored via TLC or IR spectroscopy for carbonyl stretching frequencies . Safety protocols, such as fume hood use and PPE (gloves, goggles), are mandatory due to the corrosive nature of reagents .

Q. What safety measures are essential when handling this compound in academic laboratories?

Critical precautions include:

- Labeling containers clearly with hazard warnings (e.g., "Corrosive," "Moisture-sensitive") .

- Using engineering controls (e.g., fume hoods) to limit airborne exposure .

- Immediate access to emergency showers and eye wash stations in case of skin/eye contact .

- Prohibiting food/drink in workspaces and enforcing post-experiment handwashing .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Purity assessment involves:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities like unreacted starting materials.

- Titration with standardized bases to quantify active chloride content.

- HPLC with UV detection for high-resolution separation of byproducts. Always report solvent systems and calibration standards in experimental sections to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Solvent impurities : Use deuterated solvents of ≥99.9% purity and confirm absence of residual protons.

- Tautomerism or dynamic effects : Perform variable-temperature NMR to identify conformational changes.

- Byproduct interference : Combine multiple techniques (e.g., mass spectrometry with HPLC) to isolate and identify minor components. Document all experimental conditions (e.g., temperature, concentration) to enable cross-lab comparisons .

Q. What strategies optimize the stability of this compound in multi-step organic syntheses?

Stability challenges include hydrolysis and thermal decomposition. Mitigation strategies:

- Storage : Keep under inert gas (argon) at –20°C in sealed, desiccated containers .

- In-situ generation : Prepare the acid chloride immediately before use via reaction of propionic acid with tosyl chloride and PCl₃ .

- Additive stabilization : Use molecular sieves (3Å) to scavenge moisture during reactions .

Q. How can this compound be utilized in cross-coupling reactions to synthesize bioactive derivatives?

The tosyloxy group acts as a leaving group, enabling nucleophilic substitution. Example methodology:

- React with amines (e.g., benzylamine) in dry THF at 0–5°C to form amide derivatives.

- Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids for biaryl motifs. Monitor reaction progress via LC-MS and optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) to minimize side reactions .

Q. What experimental designs are recommended for studying the hydrolytic degradation kinetics of this compound?

- Controlled hydrolysis : Expose the compound to buffered solutions (pH 2–12) at 25–50°C.

- Kinetic analysis : Use UV-Vis spectroscopy to track absorbance changes at 240 nm (characteristic of tosyl group degradation).

- Activation energy calculation : Apply the Arrhenius equation to data collected at multiple temperatures. Include replicates (n ≥ 3) and statistical error margins in reports .

Methodological Notes

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary experimental data (main text) from extended datasets (supplementary materials) .

- Safety Documentation : Reference SDS sheets for hazard codes (e.g., GHS05 for corrosion) and disposal protocols .

- Advanced Applications : For bioactivity studies, ensure derivatives are purified to ≥95% (HPLC) and characterized via X-ray crystallography or high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.